5-Lipoxygenase (5-LOX) Inhibition: Defined Weak Activity Baseline vs. Reference Inhibitors
In a ChEMBL-curated biochemical assay, the target compound inhibited human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM, assessed by reduction in all-trans isomers of LTB4 and 5-HETE formation using Escherichia coli BL21(DE3)-expressed enzyme [1]. This value places the compound in the essentially inactive range relative to known 5-LOX inhibitors such as zileuton (IC50 ~0.5–1 µM in comparable cell-free assays) [2]. For researchers seeking a structurally defined negative control or a 4-oxo-4H-pyran-2-carboxamide scaffold with minimal 5-LOX liability, this weak activity profile represents a documented selection criterion that distinguishes it from more potent pyran-based 5-LOX ligands.
| Evidence Dimension | 5-LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton, IC50 ~500–1,000 nM in cell-free recombinant human 5-LOX assays |
| Quantified Difference | Target compound is at least 10- to 20-fold weaker than the clinical 5-LOX inhibitor zileuton |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); product formation (all-trans LTB4 and 5-HETE) measured |
Why This Matters
This quantitatively defines the compound's 5-LOX activity window, enabling informed selection as a negative control or as a scaffold with documented low anti-5-LOX liability, which is not available for most other 5-ethoxy-4-oxo-4H-pyran-2-carboxamide analogs that lack any public bioactivity data.
- [1] BindingDB BDBM50591538 (ChEMBL CHEMBL5205807). IC50 >1.00E+4 nM. Inhibition of human recombinant 5-LOX expressed in Escherichia coli BL21(DE3) assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation. View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. PMID: 1847975. View Source
